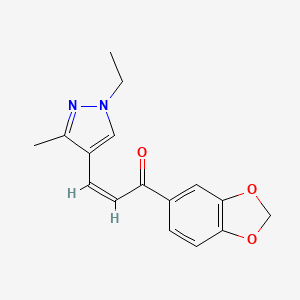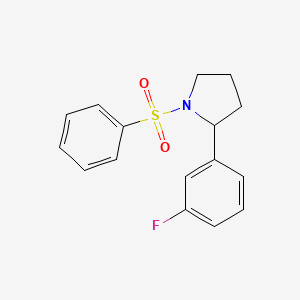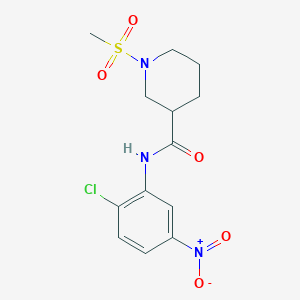![molecular formula C23H14Cl2F4N2O2 B4649617 4-chloro-1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4649617.png)
4-chloro-1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole
Übersicht
Beschreibung
4-chloro-1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole, also known as DFP-10825, is a chemical compound used in scientific research. It is a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of various physiological processes such as inflammation, immune response, and cognition.
Wirkmechanismus
4-chloro-1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole exerts its pharmacological effects by selectively inhibiting the PDE4 enzyme, which is involved in the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE4, this compound increases the levels of cAMP and cGMP, which in turn activate various signaling pathways involved in inflammation, immune response, and cognition.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various preclinical models of inflammation. In addition, this compound has been shown to have bronchodilator effects by relaxing the smooth muscle in the airways, which improves breathing in animal models of asthma and COPD. Furthermore, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has several advantages for lab experiments, including its potency, selectivity, and availability. It is a highly potent and selective inhibitor of PDE4, which makes it an ideal tool for studying the role of PDE4 in various physiological processes. In addition, this compound is commercially available, which makes it easily accessible for researchers. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
4-chloro-1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has several potential future directions for research, including its use in the development of new therapies for inflammation, asthma, and neurodegenerative diseases. In addition, this compound may have potential applications in the field of cancer research, as PDE4 has been shown to play a role in the regulation of tumor growth and metastasis. Furthermore, this compound may have potential applications in the field of drug discovery, as it can be used as a tool for identifying new targets for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has been extensively studied in various preclinical models of inflammation, asthma, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have potent anti-inflammatory and bronchodilator effects in animal models of asthma and chronic obstructive pulmonary disease (COPD). In addition, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-chloro-1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2F4N2O2/c24-17-3-1-2-4-18(17)31-21(14-7-11-16(12-8-14)33-23(28)29)19(25)20(30-31)13-5-9-15(10-6-13)32-22(26)27/h1-12,22-23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXDUGJLROTHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC(F)F)Cl)C4=CC=C(C=C4)OC(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4649546.png)
![2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4649550.png)

![2-[(4-allyl-5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B4649562.png)
![5-({2-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4649567.png)
![isopropyl 4,5-dimethyl-2-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4649570.png)
![N-[1-[(butylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4649577.png)

![1-[4-(acetylamino)phenyl]-N-(3-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4649601.png)
![2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4649612.png)
![N-{1-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazol-5-yl}-2-furamide](/img/structure/B4649630.png)
![ethyl 2-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4649653.png)
![4-{2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4649655.png)
